molecular formula C18H14ClF3N2 B12589234 3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 601485-49-8

3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B12589234
CAS No.: 601485-49-8
M. Wt: 350.8 g/mol
InChI Key: WOBVJZUCNMAZIK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a trifluoromethylphenyl group attached to the pyrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it an important subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate ethyl-substituted pyrazole precursor. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene, at a temperature range of 20°C to 60°C . The reaction mixture is then heated to a temperature not exceeding 70°C to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.

    3-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group attached to a pyridine ring.

    1-(4-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea: Contains both chlorophenyl and trifluoromethylphenyl groups.

Uniqueness

3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

601485-49-8

Molecular Formula

C18H14ClF3N2

Molecular Weight

350.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]pyrazole

InChI

InChI=1S/C18H14ClF3N2/c1-2-15-11-17(12-6-8-14(19)9-7-12)23-24(15)16-5-3-4-13(10-16)18(20,21)22/h3-11H,2H2,1H3

InChI Key

WOBVJZUCNMAZIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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